molecular formula C8H11O3PS B6181878 methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate CAS No. 2613385-91-2

methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Cat. No. B6181878
CAS RN: 2613385-91-2
M. Wt: 218.2
InChI Key:
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Description

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (M4DMPTC) is an organophosphorus compound that has been used in various scientific and industrial applications. It is a colorless liquid with a low melting point and a melting point of -17°C. M4DMPTC is a versatile molecule with a wide range of applications, from the synthesis of other compounds to the production of various products. In recent years, M4DMPTC has become increasingly important in scientific research due to its unique properties and its ability to act as a catalyst in various chemical reactions.

Mechanism of Action

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate acts as a catalyst in chemical reactions by providing an electron-rich environment that facilitates the formation of new chemical bonds. It is able to do this by forming a complex with the reactants, which allows them to react more rapidly and efficiently. This process is known as catalysis and is an important part of many chemical reactions.
Biochemical and Physiological Effects
methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to be non-genotoxic and non-carcinogenic. In addition, it has been shown to be non-mutagenic and non-teratogenic.

Advantages and Limitations for Lab Experiments

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has several advantages when used in laboratory experiments. It is a non-toxic, non-irritating, and non-carcinogenic compound, making it safe to use in laboratory settings. In addition, it is a versatile molecule that can be used as a catalyst in a variety of chemical reactions. However, there are some limitations to using methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is a relatively unstable compound, making it difficult to store for long periods of time.

Future Directions

The use of methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in scientific research is an exciting and rapidly expanding field. There are a number of potential future directions for its use, including the development of new catalysts and the synthesis of new polymers, organic compounds, and nanomaterials. In addition, methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate could be used in the production of pharmaceuticals, agricultural chemicals, and optical materials. Finally, further research into the biochemical and physiological effects of methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate could lead to new and improved applications in the medical and industrial fields.

Synthesis Methods

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is synthesized through a two-step process. First, a phosphorothioate ester is synthesized by reacting dimethylphosphite with thiophene-2-carboxylic acid in the presence of sodium hydroxide. The reaction is carried out in an inert atmosphere and the resulting product is then purified by distillation. The second step involves the methylation of the phosphorothioate ester with methyl iodide. The resulting product is then purified by column chromatography.

Scientific Research Applications

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has a wide range of applications in scientific research. It has been used as a catalyst in various chemical reactions, such as the synthesis of polymers, the synthesis of organic compounds, and the synthesis of nanomaterials. It has also been used in the production of various products, such as optical materials, pharmaceuticals, and agricultural chemicals. In addition, methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has been used in the synthesis of various organic compounds, such as peptides, nucleotides, and amino acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate involves the reaction of 2-thiophenecarboxylic acid with dimethylphosphoryl chloride followed by esterification with methanol.", "Starting Materials": [ "2-thiophenecarboxylic acid", "dimethylphosphoryl chloride", "methanol" ], "Reaction": [ "Step 1: 2-thiophenecarboxylic acid is reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine to form methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate intermediate.", "Step 2: The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product, methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate." ] }

CAS RN

2613385-91-2

Molecular Formula

C8H11O3PS

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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